molecular formula C10H8O2S2 B1349317 2,2'-Thenoin CAS No. 27761-02-0

2,2'-Thenoin

Cat. No.: B1349317
CAS No.: 27761-02-0
M. Wt: 224.3 g/mol
InChI Key: OGWZIOZTPNLTCR-UHFFFAOYSA-N
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Description

2,2'-Thenoin is a useful research compound. Its molecular formula is C10H8O2S2 and its molecular weight is 224.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-hydroxy-1,2-dithiophen-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S2/c11-9(7-3-1-5-13-7)10(12)8-4-2-6-14-8/h1-6,9,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWZIOZTPNLTCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C(=O)C2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370510
Record name 2-Hydroxy-1,2-di(thiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27761-02-0
Record name 2-Hydroxy-1,2-di(thiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of 2,2'-Thenoin as a urease inhibitor?

A1: this compound, along with other α-hydroxyketones like furoin, demonstrates potent inhibitory activity against jack bean urease. [] Research suggests that these compounds exert their inhibitory effect by binding to cysteinyl residues located within the enzyme's active site. [] This interaction is believed to interfere with the enzyme's catalytic mechanism, ultimately reducing its activity. The inhibitory effect can be reversed by the addition of thiol-containing compounds like 2-mercaptoethanol or dithiothreitol, further supporting the involvement of cysteine residues in the inhibition process. []

Q2: How does the structure of this compound contribute to its urease inhibitory activity?

A2: The presence of the α-hydroxyketone moiety in this compound is crucial for its urease inhibitory activity. [] Interestingly, the corresponding α-diketones, such as 2,2'-thenil, show little to no inhibitory effect on urease. [] This suggests that the hydroxyl group in the α-position plays a vital role in the interaction with the enzyme's active site, potentially forming hydrogen bonds with key residues. Further research is needed to elucidate the precise binding interactions and the structure-activity relationship of this compound and its derivatives.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C10H8O2S2. Its molecular weight is 224.29 g/mol. []

Q4: What are some known synthetic routes for this compound?

A4: this compound can be synthesized in good yield through a benzoin condensation reaction using 2-thiophenecarboxaldehyde as the starting material. [] This reaction typically involves the use of a cyanide catalyst, such as sodium cyanide or potassium cyanide. Alternative methods, like phytochemical reduction of 2,2'-thenil, have also been explored. []

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